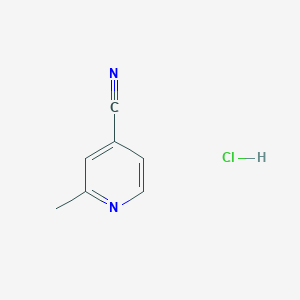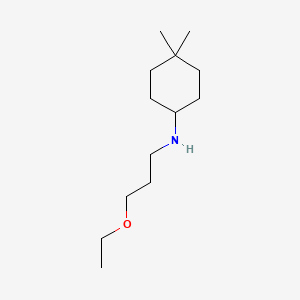
N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine: is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxypropyl group and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-(3-ethoxypropyl)-2-nitroaniline
- N-(3-ethoxypropyl)thiourea
- N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
Comparison: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring structure and the presence of both ethoxypropyl and dimethylamine groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
分子式 |
C13H27NO |
|---|---|
分子量 |
213.36 g/mol |
IUPAC名 |
N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-4-15-11-5-10-14-12-6-8-13(2,3)9-7-12/h12,14H,4-11H2,1-3H3 |
InChIキー |
JEPIFCWPFZUAEG-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC1CCC(CC1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


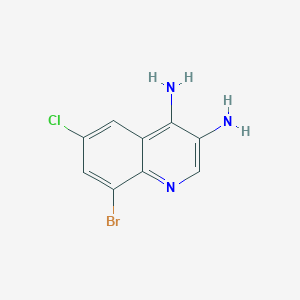
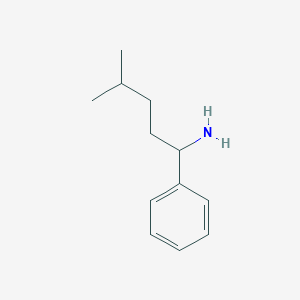

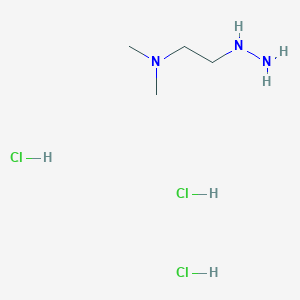

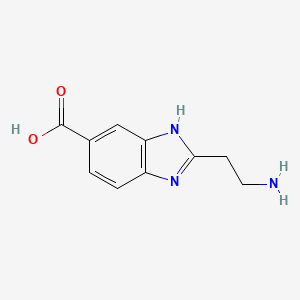
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)

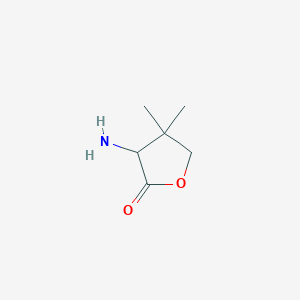
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13252073.png)

amine](/img/structure/B13252088.png)
